An In-depth Technical Guide on the Biological Role of Uridine 5'-oxyacetic acid methyl ester
An In-depth Technical Guide on the Biological Role of Uridine 5'-oxyacetic acid methyl ester
Abstract
Uridine (B1682114) 5'-oxyacetic acid methyl ester, abbreviated as mcmo⁵U, is a post-transcriptionally modified nucleoside found predominantly in the wobble position (position 34) of the anticodon of specific transfer RNAs (tRNAs), particularly in Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.[1][2] Its primary biological role is to expand the decoding capacity of tRNA during protein synthesis, allowing a single tRNA species to recognize multiple, and sometimes all four, codons within a codon family box. This guide provides a comprehensive overview of the chemical nature, biological function, biosynthesis, and experimental analysis of mcmo⁵U, tailored for researchers in molecular biology, drug development, and related scientific fields.
Introduction to Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U)
Uridine 5'-oxyacetic acid methyl ester (mcmo⁵U) is a derivative of the pyrimidine (B1678525) nucleoside uridine. Chemically, it is characterized by a methyl ester group attached to a uridine-5-oxyacetic acid backbone.[1] This modification is installed post-transcriptionally onto the uridine located at the first position of the tRNA anticodon, also known as the wobble position.
Chemical Structure:
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Molecular Formula: C₁₂H₁₆N₂O₉[1]
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Molecular Weight: 332.26 g/mol [1]
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IUPAC Name: methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate[1]
This modification is a hallmark of certain tRNAs in Gram-negative bacteria, where it plays a crucial role in the efficiency and fidelity of translation.[2][3]
Core Biological Function: Expansion of Wobble Decoding in tRNA
The central biological role of mcmo⁵U is to modulate the codon-anticodon interaction at the ribosome, thereby expanding the wobble pairing capabilities of tRNA.
The Wobble Hypothesis and its Limitations
As proposed by Francis Crick, the "wobble hypothesis" states that the base pairing between the third codon base and the first anticodon base does not follow strict Watson-Crick rules.[2][4] An unmodified uridine (U) at the wobble position (U34) can pair with adenosine (B11128) (A) and guanosine (B1672433) (G) in the mRNA codon.[4] However, it cannot efficiently pair with pyrimidines (U or C).[5] This limitation necessitates the presence of multiple tRNA isoacceptors to read a full four-codon family box.
The Role of mcmo⁵U in Expanding Codon Recognition
The presence of the 5-oxyacetic acid methyl ester moiety at position 5 of the uridine base alters its stereochemical properties.[2] This modification allows the uridine to form stable base pairs not only with A and G but also with U and, in some contexts, even C at the third codon position.[2][5] The methyl ester group is thought to enhance this decoding efficiency compared to its non-esterified precursor, uridine-5-oxyacetic acid (cmo⁵U).[1]
This expanded wobble capability means that a single tRNA containing mcmo⁵U can decode all four codons in certain family boxes (e.g., for proline, alanine, and valine in Salmonella enterica), increasing the efficiency of the translational machinery.[2][5][6] For instance, tRNAPro containing cmo⁵U at the wobble position has been shown to read all four proline codons (CCU, CCC, CCA, and CCG) in vivo.[2]
Biosynthesis of mcmo⁵U
The biosynthesis of mcmo⁵U is a multi-step enzymatic pathway that modifies a uridine residue already incorporated into a tRNA molecule. The proposed pathway involves several key enzymes and intermediates.[2][5][7]
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Hydroxylation: The process begins with the hydroxylation of Uridine (U) at position 34 to form 5-hydroxyuridine (B57132) (ho⁵U).[7]
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Carboxymethylation: In Gram-negative bacteria, the enzyme CmoB converts ho⁵U to uridine-5-oxyacetic acid (cmo⁵U).[7] This step utilizes carboxy-S-adenosyl-L-methionine (cxSAM) as the carboxymethyl donor, which is synthesized by the CmoA enzyme.[7]
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Methylation: The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the SAM-dependent methyltransferase CmoM.[7]
Quantitative Data Summary
The following table summarizes quantitative data related to Uridine 5'-oxyacetic acid and its derivatives from the cited literature.
| Compound | Parameter | Value | Cell Line / System | Source |
| Uridine 5-oxyacetic acid | IC₅₀ | 12 µM | Leukemia cells | [1] |
| 2',3'-O-isopropylidene-5-hydroxyuridine to intermediate | Reaction Yield | 48% | Two-Step Synthesis (Malkiewicz et al.) | [1] |
| Intermediate to Uridine 5'-oxyacetic acid methyl ester | Reaction Yield | 83% | Two-Step Synthesis (Malkiewicz et al.) | [1] |
| Steglich esterification for ¹⁵N₂-Labeled Synthesis | Reaction Yield | 65-70% | Isotope Labeling Synthesis | [1] |
Experimental Protocols
Analysis of in vivo Codon Reading Efficiency
This methodology is used to determine the functional consequence of the cmo⁵U modification on tRNA decoding capabilities in vivo.
Objective: To assess the ability of a tRNA containing a modified or hypomodified wobble uridine to read specific codons.[5]
Methodology:
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Strain Construction: Salmonella enterica strains are genetically engineered to lack specific tRNA genes. For example, to test tRNAPro, strains are created that only possess the tRNAProcmo5UGG gene, while other proline-specific tRNA genes are deleted.[2][5]
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Introduction of Mutations: Null mutations (e.g., cmoA or cmoB) are introduced into these strains. A cmoB mutation leads to the accumulation of 5-hydroxyuridine (ho⁵U) instead of cmo⁵U in the tRNA.[2]
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Phenotypic Analysis: The growth rates and viability of these mutant strains are monitored. A reduced growth rate or lack of viability suggests an inefficient reading of one or more codons in the family box by the hypomodified tRNA.[5]
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A-site Selection Rate Monitoring: To directly measure decoding efficiency, in vivo A-site selection rates at the ribosome are monitored for specific codons (e.g., CCU, CCC, GCU). This provides a quantitative measure of how the modification affects the speed and efficiency of translation for each codon.[6]
Synthesis of ¹⁵N₂-Labeled Uridine 5-Oxyacetic Acid Methyl Ester
This protocol describes a chemical synthesis method for producing an isotopically labeled version of the compound for use in structural studies like NMR spectroscopy.[1]
Objective: To synthesize ¹⁵N₂-labeled mcmo⁵U for detailed biophysical analysis.
Methodology:
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5-Hydroxylation: The starting material, ¹⁵N₂-uridine, is treated with iodine monochloride (ICl) to introduce a hydroxyl group at the 5-position of the uracil (B121893) ring.[1]
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Protection of Ribose: The hydroxyl groups on the ribose sugar are protected using silyl (B83357) protecting groups to prevent unwanted side reactions.
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Esterification: A Steglich esterification is performed using methyl oxyacetate, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP). This step couples the methyl oxyacetate to the 5-hydroxyl group, achieving yields of 65–70%.[1]
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Deprotection: The silyl protecting groups are removed under acidic conditions.
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Purification: The final product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
Other Reported Biological Activities
While the primary role of mcmo⁵U is in translation, its unesterified precursor and related analogues have been investigated for other bioactivities.
Antitumor Research: Uridine 5'-oxyacetic acid, the hydrolyzed form of mcmo⁵U, has been shown to inhibit DNA polymerase α in leukemia cells with an IC₅₀ of 12 µM.[1] As a purine (B94841) nucleoside analogue, it is suggested that it may function by inhibiting DNA synthesis and inducing apoptosis, which are mechanisms common to this class of compounds in targeting indolent lymphoid malignancies.[1][8][9] The methyl ester form can be considered a prodrug design that may enhance cellular uptake.[1]
Conclusion
Uridine 5'-oxyacetic acid methyl ester is a sophisticated, post-transcriptional tRNA modification with a clearly defined biological role in expanding the decoding capacity of the translational apparatus in Gram-negative bacteria. By enabling a single tRNA to recognize a broader range of codons, mcmo⁵U enhances the efficiency of protein synthesis. Its complex biosynthetic pathway and significant impact on translation make it a subject of interest for understanding the fundamental principles of molecular biology and for potential applications in antimicrobial research. Further investigation into its related analogues continues to reveal potential therapeutic applications in areas such as oncology.
References
- 1. Uridine 5-oxyacetic acid methyl ester | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Uridine-5-oxyacetic acid methyl ester | 66536-81-0 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
